- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555

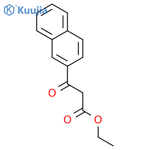

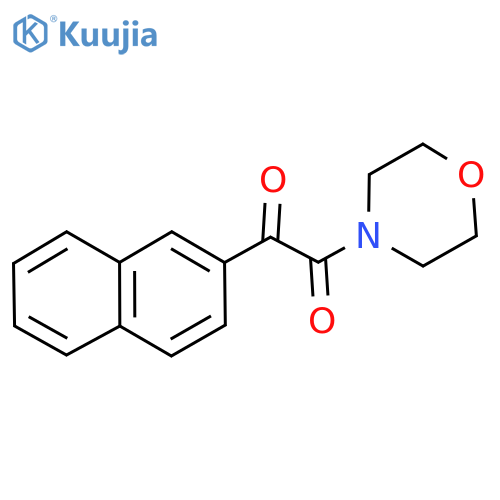

Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

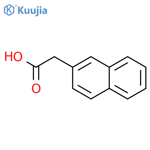

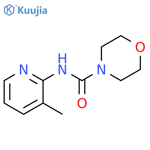

1228377-92-1 structure

Productnaam:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

CAS-nummer:1228377-92-1

MF:C16H15NO3

MW:269.295204401016

CID:5599977

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione

- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

-

- Inchi: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

- InChI-sleutel: MROADJBMULNWBV-UHFFFAOYSA-N

- LACHT: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

Referentie

- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278

Synthetic Routes 3

Reactievoorwaarden

1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

Referentie

- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172

Synthetic Routes 4

Reactievoorwaarden

1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

Referentie

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453

Synthetic Routes 5

Reactievoorwaarden

1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa

Referentie

- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922

Synthetic Routes 6

Reactievoorwaarden

1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt

1.2R:Na2S2O3, S:H2O, rt

1.2R:Na2S2O3, S:H2O, rt

Referentie

- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507

Synthetic Routes 7

Reactievoorwaarden

1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referentie

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 8

Reactievoorwaarden

1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referentie

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Routes 9

Reactievoorwaarden

1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt

Referentie

- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913

Synthetic Routes 10

Reactievoorwaarden

1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

Referentie

- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Synthetic Routes 11

Reactievoorwaarden

1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C

Referentie

- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379

Synthetic Routes 12

Reactievoorwaarden

1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C

Referentie

- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391

Synthetic Routes 13

Reactievoorwaarden

1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

Referentie

- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267

Synthetic Routes 14

Reactievoorwaarden

1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

Referentie

- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264

Synthetic Routes 15

Reactievoorwaarden

1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C

Referentie

- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials

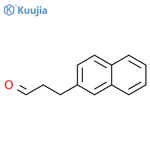

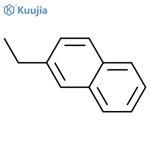

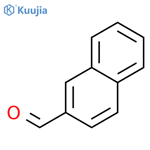

- 2-Ethylnaphthalene

- 1-naphthalen-2-ylpropan-1-one

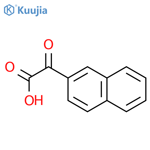

- 2-(naphthalen-2-yl)-2-oxoacetic acid

- Tempo

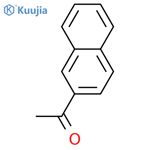

- 2'-Acetonaphthone

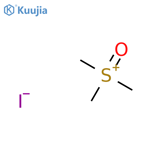

- Trimethylsulfoxonium iodide

- 2-Naphthylacetic acid

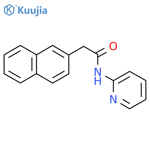

- 2-Naphthaleneacetamide, N-2-pyridinyl-

- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester

- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide

- 1,3-di(naphthalen-2-yl)propane-1,3-dione

- 3-(naphthalen-2-yl)propanal

- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-

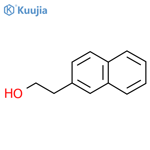

- 2-Naphthalene Ethanol

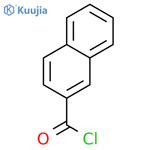

- 2-naphthoyl chloride

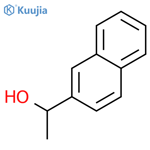

- 1-(Naphthalen-2-yl)ethanol

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products

- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)

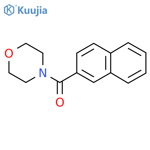

- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)

- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)

- Naphthalene-2-carbaldehyde (66-99-9)

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Gerelateerde literatuur

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) Gerelateerde producten

- 2138165-97-4(2-Fluoro-6-(3-methoxy-1,2-thiazol-4-yl)benzaldehyde)

- 2353121-88-5(2-{(benzyloxy)carbonylamino}-2-(3-nitrophenyl)propanoic acid)

- 1806061-06-2(3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-acetic acid)

- 1610377-18-8(Methyl 2,6-dioxo-3-{2-(trimethylsilyl)ethoxy-methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate)

- 2034539-89-2(N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide)

- 2649069-73-6(4-(2-isocyanatopropan-2-yl)-3-phenyl-1H-pyrazole)

- 1805930-61-3(3-Bromo-2-(bromomethyl)-4-(difluoromethyl)-6-methylpyridine)

- 6304-18-3(3-(1-methylethyl)-Pyridine)

- 946297-53-6(N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethylcyclopentanecarboxamide)

- 2138252-99-8(2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

Aanbevolen leveranciers

上海贤鼎生物科技有限公司

Goudlid

CN Leverancier

Bulk

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd

Goudlid

CN Leverancier

Reagentie

Shanghai Aoguang Biotechnology Co., Ltd

Goudlid

CN Leverancier

Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Goudlid

CN Leverancier

Reagentie